4-(3-Thienyl)benzonitrile CAS 172507-33-4 properties
4-(3-Thienyl)benzonitrile CAS 172507-33-4 properties
An In-Depth Technical Guide to 4-(3-Thienyl)benzonitrile (CAS 172507-33-4): Properties, Synthesis, and Applications
Executive Summary
4-(3-Thienyl)benzonitrile is a biaryl chemical compound featuring a benzonitrile group linked to a thiophene ring. Its structure is of significant interest to researchers in medicinal chemistry and materials science. The presence of the nitrile functional group, a prevalent pharmacophore, combined with the thiophene ring—a common bioisostere for a phenyl ring—makes this molecule a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols via Suzuki-Miyaura cross-coupling, spectroscopic characterization, key applications, and essential safety information.
Physicochemical and Structural Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. 4-(3-Thienyl)benzonitrile is a solid at room temperature, and its key identifiers and properties are summarized below.[4][5]
Chemical Identity
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IUPAC Name: 4-(Thiophen-3-yl)benzonitrile
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CAS Number: 172507-33-4[4]
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Molecular Formula: C₁₁H₇NS[4]
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SMILES: N#Cc1ccc(cc1)-c2ccsc2[4]
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InChI Key: GRAMVGQZHXAXHP-UHFFFAOYSA-N[4]
Tabulated Physical Properties
The quantitative physical data for 4-(3-Thienyl)benzonitrile are crucial for experimental design, including reaction setup and purification.
| Property | Value | Source(s) |
| Molecular Weight | 185.24 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 87-91 °C | [4][5] |
| Boiling Point | 303.7 °C at 760 mmHg | [5] |
| Density | 1.23 g/cm³ | [5] |
| Flash Point | 137.5 °C | [5] |
| Vapor Pressure | 0.000913 mmHg at 25°C | [5] |
| Refractive Index | 1.639 | [5] |
| LogP | 3.28678 | [5] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized 4-(3-Thienyl)benzonitrile. While specific experimental spectra are lot-dependent, the expected characteristic data are outlined below based on the known effects of its constituent functional groups.
| Technique | Expected Characteristics |
| ¹H NMR | Signals expected in the aromatic region (~7.0-8.0 ppm). Protons on the benzonitrile ring will likely appear as two doublets (AA'BB' system). Protons on the thiophene ring will present as distinct multiplets. |
| ¹³C NMR | Aromatic carbons will resonate in the ~110-145 ppm range. The nitrile carbon (C≡N) is expected around 118 ppm, and the quaternary carbons linking the rings will also be identifiable.[6] |
| FT-IR | A sharp, strong absorption peak characteristic of the nitrile (C≡N) stretch is expected around 2220-2230 cm⁻¹. Multiple peaks in the 1400-1600 cm⁻¹ region will correspond to C=C stretching in the aromatic rings. C-H stretching for the aromatic rings will appear above 3000 cm⁻¹. |
| Mass Spec. | The monoisotopic mass is 185.03 Da.[7] The molecular ion peak [M]⁺ would be expected at m/z ≈ 185. |
Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach
The formation of the C-C bond between the benzene and thiophene rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a powerful and widely used method for synthesizing biaryl compounds like 4-(3-Thienyl)benzonitrile.[1][8][9]
Rationale for Method Selection
The Suzuki-Miyaura reaction is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors (e.g., 3-thienylboronic acid and 4-halobenzonitriles).[1][9] The reaction typically proceeds with high yields, and the boronic acid byproducts are generally non-toxic and easily removed during workup. A documented synthesis using 4-chlorobenzonitrile and 3-thienylboronic acid reports a yield of 94%.[1]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-halobenzonitrile) to form a Pd(II) complex.
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Transmetalation: The boron reagent (3-thienylboronic acid), activated by a base, transfers the thienyl group to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups (4-cyanophenyl and 3-thienyl) couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocols
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Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide (e.g., 4-chlorobenzonitrile, 1.0 eq), 3-thienylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
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Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.
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Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
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Reaction: Heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere with vigorous stirring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 4-(3-thienyl)benzonitrile.
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Vessel Preparation: In a microwave reaction vial, combine the aryl halide (1.0 eq), 3-thienylboronic acid (1.5 eq), palladium catalyst, and base.
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Solvent Addition: Add the chosen degassed solvent.
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Reaction: Seal the vial securely and place it in the microwave reactor. Heat the reaction mixture to the target temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Workup and Purification: After cooling the vial to room temperature, dilute the mixture with an organic solvent, filter through celite to remove the catalyst, and proceed with the workup and purification steps as described in the conventional protocol.
Core Applications in Drug Discovery and Materials Science
The structural motifs within 4-(3-thienyl)benzonitrile are highly relevant in modern drug design.
The Nitrile Group as a Key Pharmacophore
The nitrile group is found in over 30 approved pharmaceutical drugs.[2] It is a versatile functional group that can act as a hydrogen bond acceptor, mimicking a carbonyl group, which is crucial for binding to enzyme active sites like aromatase.[2] Its strong electron-withdrawing nature can polarize adjacent aromatic rings, potentially reducing susceptibility to oxidative metabolism and improving the pharmacokinetic profile of a drug candidate. Furthermore, the nitrile group is generally robust and not readily metabolized.[2]
The Thiophene Moiety as a Phenyl Bioisostere
Thiophene is a widely recognized bioisostere of a benzene ring.[1] Substituting a phenyl group with a thienyl group can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, while often retaining or enhancing biological activity. This strategy is frequently employed in drug development to optimize lead compounds. Thiophene-containing compounds have shown significant promise as antitumor agents, including as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[3]
Potential as a Scaffold for Bioactive Molecules
The combination of the benzonitrile and thiophene moieties creates a biaryl scaffold that is a privileged structure in medicinal chemistry. This framework serves as a starting point for the synthesis of inhibitors for various biological targets, including kinases, G-protein coupled receptors, and other enzymes. Benzonitrile compounds have been investigated for their potential as antitumor drugs, highlighting the therapeutic relevance of this chemical class.[3][10]
Safety, Handling, and Storage
Proper handling of 4-(3-thienyl)benzonitrile is critical to ensure laboratory safety. The following information is derived from supplier safety data sheets.
GHS Hazard Classification
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Signal Word: Danger[11]
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Hazard Statements:
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Hazard Classifications: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific Target Organ Toxicity - Single Exposure (Category 3).[11]
Recommended Personal Protective Equipment (PPE)
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[12]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator (such as an N95 dust mask) if ventilation is inadequate or if handling large quantities that may generate dust.[13]
Storage and Disposal Guidelines
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[12] Keep away from strong oxidizing agents and strong bases.[13]
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Disposal: Dispose of contents and container to an approved waste disposal plant, in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[13]
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(3-thienyl)benzonitrile (C11H7NS). Retrieved from [Link]
-
SynArchive. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. Retrieved from [Link]
-
Koch, A., et al. (2018). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). Application of benzonitrile compound in preparation of antitumor drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-(3-Thienyl)benzonitrile 97 172507-33-4 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - 4-(3-thienyl)benzonitrile (C11H7NS) [pubchemlite.lcsb.uni.lu]
- 8. synarchive.com [synarchive.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 11. 4-(3-噻吩基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
